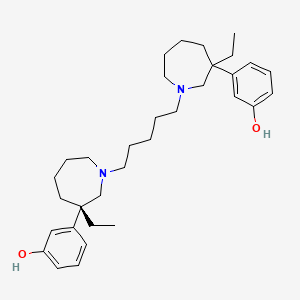
N,N'-(1',5'-pentylene)-bis-(-)-nor-MEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP typically involves the reaction of a suitable amine with a pentylene-based linker. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N,N’-(1’,4’-butylene)-bis-(-)-nor-MEP
- N,N’-(1’,6’-hexylene)-bis-(-)-nor-MEP
- N,N’-(1’,3’-propylene)-bis-(-)-nor-MEP
Comparison: N,N’-(1’,5’-pentylene)-bis-(-)-nor-MEP is unique due to its specific pentylene linker, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C33H50N2O2 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
3-[3-ethyl-1-[5-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C33H50N2O2/c1-3-32(28-14-12-16-30(36)24-28)18-6-10-22-34(26-32)20-8-5-9-21-35-23-11-7-19-33(4-2,27-35)29-15-13-17-31(37)25-29/h12-17,24-25,36-37H,3-11,18-23,26-27H2,1-2H3/t32-,33?/m1/s1 |
InChI Key |
XNVOHDDYQCZZQX-KWRHIPAJSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



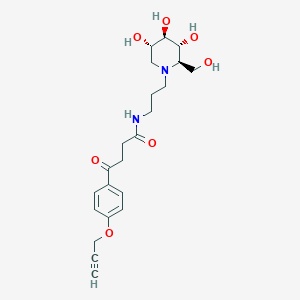


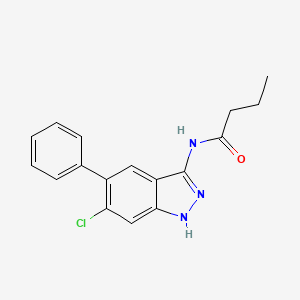

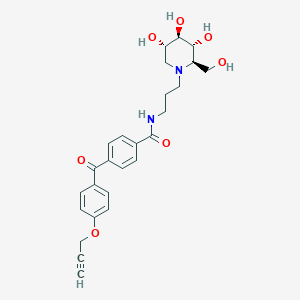

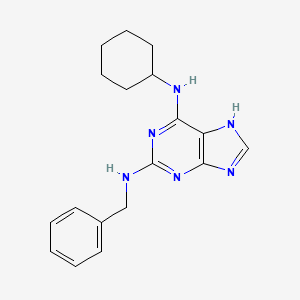
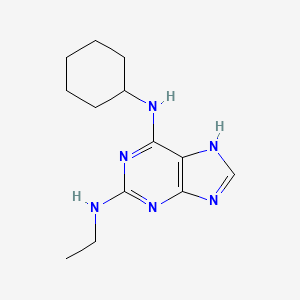
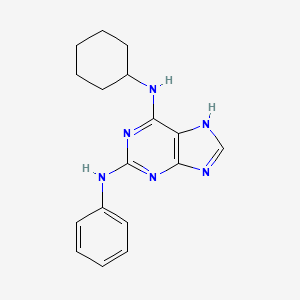
![(2S)-2-[(1-oxido-2-phosphonoethylidene)amino]butanedioate](/img/structure/B10851289.png)


